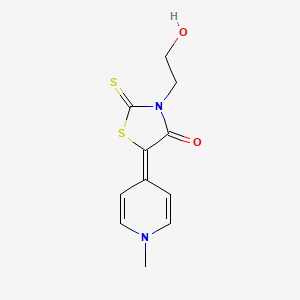
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- is an aromatic compound characterized by the presence of methoxy, methylsulfonyl, and dinitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- typically involves multiple steps. One common method includes the etherification of phenol hydroxyl groups, followed by sulfonylation using sulfonyl chloride, and nitration to introduce nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of reactors for controlled reactions, followed by purification steps such as filtration and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups play a crucial role in its reactivity and binding affinity. For example, the nitro groups can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-: Unique due to the combination of methoxy, methylsulfonyl, and dinitro groups.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: Similar structure but lacks the nitro groups.
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
This combination of functional groups allows for diverse chemical transformations and interactions with various molecular targets .
Properties
CAS No. |
39880-50-7 |
|---|---|
Molecular Formula |
C8H8N2O7S |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfonyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O7S/c1-17-8-6(9(11)12)3-5(18(2,15)16)4-7(8)10(13)14/h3-4H,1-2H3 |
InChI Key |
IEQQYROHVLHZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)






![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)


